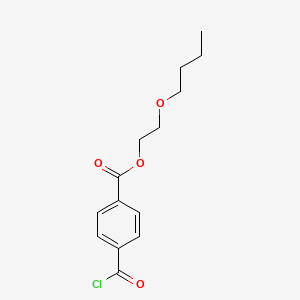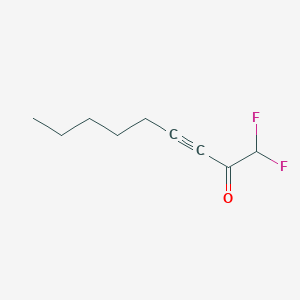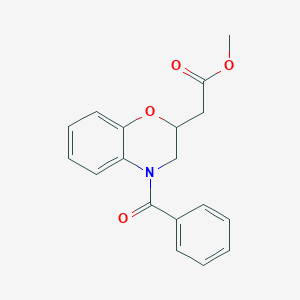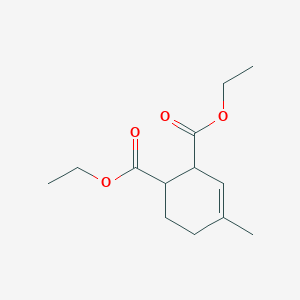
6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in pharmaceuticals and other industries. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and isopropenyl acetate.
Formation of Benzofuran Core: The benzofuran core is formed through a cyclization reaction, often using acidic or basic catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-benzofuran: A simpler benzofuran derivative with fewer functional groups.
5-Methoxy-2-(prop-1-en-2-yl)-1-benzofuran: A compound with similar structural features but lacking the 1-methoxyethyl group.
Uniqueness
6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran is unique due to the presence of both methoxy and prop-1-en-2-yl groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
105801-24-9 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6-methoxy-5-(1-methoxyethyl)-2-prop-1-en-2-yl-1-benzofuran |
InChI |
InChI=1S/C15H18O3/c1-9(2)13-7-11-6-12(10(3)16-4)15(17-5)8-14(11)18-13/h6-8,10H,1H2,2-5H3 |
InChI Key |
PLQCOULWQFEDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=C(O2)C(=C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)







![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)



